
2-(Chloromethyl)-3-methoxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to the isonicotinaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde typically involves the chloromethylation of 3-methoxyisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the aldehyde group is attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 2-(Chloromethyl)-3-methoxyisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-3-methoxyisonicotinalcohol.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-methoxyisonicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: It is utilized in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The aldehyde group can undergo reactions with amino groups in proteins, affecting their activity and stability. These interactions can influence biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-methoxyisonicotinaldehyde
- 2-(Chloromethyl)-3-methoxybenzaldehyde
- 2-(Chloromethyl)-3-methoxyphenylacetaldehyde
Uniqueness
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and methoxy groups on the isonicotinaldehyde core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group can influence the electronic properties of the molecule, affecting its interactions with other chemical species.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-6(5-11)2-3-10-7(8)4-9/h2-3,5H,4H2,1H3 |
Clé InChI |
ZCAUANAGPRWGTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




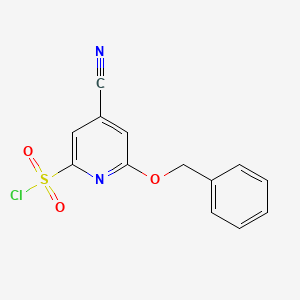



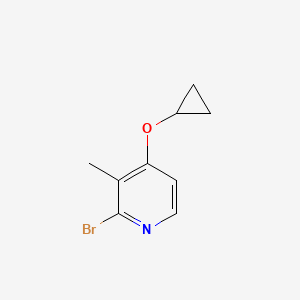
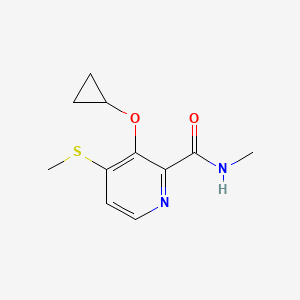

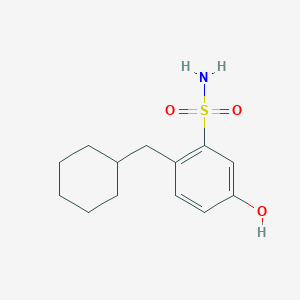
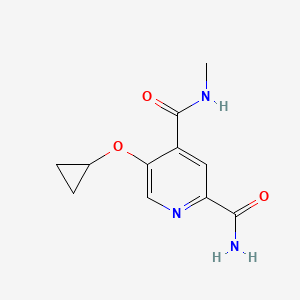


![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
